Dihydroxyfumaric acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dihydroxyfumaric acid can be synthesized from tartaric acid via dehydrogenation or oxidation processes. One common method involves the oxidation of tartaric acid using hydrogen peroxide in the presence of iron(II) ions . Another method involves the dehydrogenation of tartaric acid in the presence of nicotinamide adenine dinucleotide and tartaric acid dehydrogenase .

Industrial Production Methods: While specific industrial production methods are proprietary, the general approach involves the oxidation of tartaric acid under controlled conditions to yield this compound .

Análisis De Reacciones Químicas

Types of Reactions: Dihydroxyfumaric acid undergoes various chemical reactions, primarily due to its ene-diol moiety. It is prone to oxidation and reduction reactions, making it an effective radical scavenger . The compound can also participate in nucleophilic and electrophilic reactions due to its carboxylic acid and ene-diol groups .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of iron(II) ions.

Reduction: Various reducing agents can be used, depending on the desired product.

Nucleophilic Reactions: Nucleophiles such as amines and alcohols can react with the carboxylic acid groups.

Electrophilic Reactions: Electrophiles can target the ene-diol moiety.

Major Products:

Oxidation: Diketosuccinic acid.

Reduction: Various reduced forms depending on the reducing agent used.

Nucleophilic and Electrophilic Reactions: Various derivatives depending on the specific reagents used.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Antioxidant Activity in Food Preservation

Dihydroxyfumaric acid exhibits strong antioxidant properties, making it a valuable additive in food preservation. Research indicates that DHF can inhibit the oxidation of phenolic compounds in wine, which improves the stability and taste of the final product. In experiments, DHF was shown to reduce the formation of colloidal haze by interacting with oxidized polyphenols, thus enhancing the quality of wine over time .

Case Study: Wine Preservation

In a series of experiments, DHF was added to wine materials to evaluate its effectiveness in maintaining quality. Results demonstrated that wines treated with DHF had improved taste and stability compared to those produced using conventional methods. The reduction in oxidation led to a better flavor profile and lower turbidity levels .

| Application | Effect | Reference |

|---|---|---|

| Wine Preservation | Improved taste and stability | |

| Antioxidant Activity | Inhibition of nitrosamine formation |

Inhibition of Nitroso Compounds

This compound has been identified as an effective inhibitor of nitrosamine formation, which are known carcinogens. Studies have shown that DHF can suppress the formation of harmful nitrosoamines both in vitro and in vivo by inactivating nitrosating agents . This property is particularly relevant for food safety and public health.

Research Findings

In laboratory settings, DHF was tested against secondary aliphatic amines and amides. The results indicated that DHF significantly reduced the formation of nitroso compounds during proteolysis without affecting the overall protein content or amino acid concentration .

Chemical Reactivity and Synthesis

Chemical Reactivity

The unique structure of this compound allows for various chemical reactions, making it a useful precursor in organic synthesis. Its ene-diol moiety is prone to oxidation and reduction reactions, which can be exploited to develop new derivatives with enhanced properties .

Synthesis of Derivatives

Recent studies have focused on synthesizing new derivatives of DHF to explore their potential applications. For instance, modifications have been made to create benzimidazole derivatives, which exhibit improved antioxidant activity compared to the parent compound. This approach highlights the versatility of DHF as a scaffold for developing novel compounds .

| Derivative | Activity | Reference |

|---|---|---|

| Benzimidazole | Enhanced antioxidant activity | |

| Dimethyl ester | Stable precursor for synthesis |

Applications in Biochemistry

This compound plays a role in biochemical pathways, particularly in the biosynthesis of sugars and uronic acids. Its structural similarity to ascorbic acid also positions it as a potential candidate for therapeutic applications related to oxidative stress .

Mecanismo De Acción

The mechanism of action of dihydroxyfumaric acid primarily involves its ability to act as an antioxidant. The ene-diol moiety can efficiently capture electrons from free radicals, thereby neutralizing them and preventing oxidative damage . This makes it similar to ascorbic acid in its radical scavenging ability . The compound also participates in redox reactions, contributing to its role in biological systems .

Comparación Con Compuestos Similares

Tartaric Acid: A precursor to dihydroxyfumaric acid, involved in similar redox reactions.

Ascorbic Acid: Shares similar antioxidant properties due to its ability to capture free radicals.

Dihydroxymaleic Acid: The cis-isomer of this compound, with similar chemical properties.

Uniqueness: this compound is unique due to its specific ene-diol moiety, which provides it with distinct redox properties and makes it an effective radical scavenger. Its ability to exist in multiple tautomeric forms also adds to its versatility in chemical reactions .

Actividad Biológica

Dihydroxyfumaric acid (DHF) is a dicarboxylic hydroxy acid that has garnered attention due to its significant biological activities, particularly its antioxidant properties and its role in various metabolic processes. This article aims to provide a comprehensive overview of the biological activity of DHF, including its chemical properties, mechanisms of action, and relevant case studies.

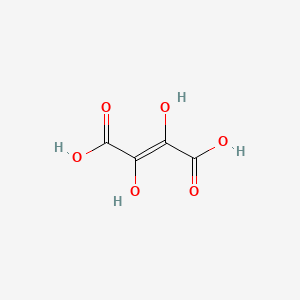

DHF is structurally related to fumaric acid and is characterized by two hydroxyl groups on a fumarate backbone. It exists in two isomeric forms: trans and cis. The presence of the ene-diol moiety in DHF allows it to engage in redox reactions, making it a potent antioxidant capable of scavenging free radicals, similar to ascorbic acid .

Antioxidant Activity

Mechanisms of Action:

DHF exhibits its antioxidant properties through several mechanisms:

- Radical Scavenging: The hydroxyl groups in DHF can donate electrons to free radicals, neutralizing them and preventing oxidative damage .

- Inhibition of Nitrosation: Research has demonstrated that DHF can inhibit the formation of harmful nitrosoamines from secondary amines, which are implicated in cancer development. This effect is particularly notable in gastric environments where nitrosating agents are prevalent .

Case Studies:

- Wine Preservation: In studies aimed at improving wine stability and hygiene, DHF was shown to reduce oxidized polyphenols, thereby enhancing the quality and shelf life of wines. The addition of DHF resulted in wines with better taste profiles compared to those produced using conventional methods .

- In Vivo Studies: In animal models, DHF has been observed to increase glycogen content in muscle tissues, suggesting a role in metabolic regulation .

Enzymatic Interactions

DHF interacts with various enzymes, which facilitates its oxidation and reduction processes:

- Peroxidase Activity: DHF can be oxidized by peroxidase enzymes in the presence of hydrogen peroxide. This enzymatic reaction has been shown to be influenced by other compounds such as p-coumaric acid, which enhances the rate of oxidation .

- Metal Catalysis: The oxidation of DHF can also be catalyzed by metal ions such as manganese (Mn²⁺) and copper (Cu²⁺), leading to the generation of reactive oxygen species (ROS) that further participate in biological oxidation processes .

Research Findings and Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

(E)-2,3-dihydroxybut-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O6/c5-1(3(7)8)2(6)4(9)10/h5-6H,(H,7,8)(H,9,10)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCOSCNPHJNQBP-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(=O)O)\O)(\C(=O)O)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701030332 | |

| Record name | Dihydroxyfumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133-38-0 | |

| Record name | Dihydroxyfumaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroxyfumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroxyfumaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydroxyfumaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydroxyfumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxyfumaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.